N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked to a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl group.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(17-8-11-21-22(14-17)30-15-29-21)24-18-9-10-20-16(13-18)5-4-12-25(20)31(27,28)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEBZKRYSKXMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Construction of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is typically synthesized via [4+2] annulation or Bischler–Napieralski cyclization. A diastereoselective [4+2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (QMs) and cyanoalkenes has been reported as a high-yielding method (yields: 80–96%). For example:
- Model Reaction : ortho-Tosylaminophenyl p-QM (1a ) reacts with α,α-dicyanoalkene (2a ) in toluene with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form tetrahydroquinoline 3a (>20:1 dr, 96% yield).
Key Conditions :
- Solvent: Anhydrous toluene
- Base: DBU (0.02 mmol per 0.1 mmol substrate)
- Temperature: Room temperature
- Diastereoselectivity: >20:1
Introduction of the Phenylsulfonyl Group
Sulfonylation at the tetrahydroquinoline nitrogen is achieved using phenylsulfonyl chloride. A protocol optimized for similar tetrahydroquinoline derivatives involves:
- Procedure : React 1,2,3,4-tetrahydroquinolin-6-amine with phenylsulfonyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Yield : 85–92%.
Optimization Note : Excess sulfonyl chloride and prolonged reaction times (>6 hr) improve conversion but may require purification via silica gel chromatography.
Synthesis of Benzo[d]Dioxole-5-Carboxamide
Carboxylic Acid Preparation
Benzo[d]dioxole-5-carboxylic acid is synthesized via oxidation of piperonyl alcohol (3,4-methylenedioxybenzyl alcohol) using KMnO₄ in acidic conditions.
Amide Coupling
The carboxylic acid is activated as an acid chloride (using SOCl₂) and coupled with 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine. Alternatively, coupling reagents like HATU or EDCl are employed:
Integrated Synthesis Protocol
Stepwise Procedure
- Tetrahydroquinoline Formation :
- Sulfonylation :
- Amide Coupling :
Analytical Characterization
Challenges and Optimization
- Regioselectivity : The [4+2] annulation requires strict control of electronic effects in p-QMs to avoid regioisomers.
- Stereochemistry : DBU-mediated conditions ensure high diastereoselectivity (>20:1) in tetrahydroquinoline formation.
- Purification : Silica gel chromatography (PE/EA = 10:1) effectively isolates intermediates.
Applications and Derivatives
This compound’s structural analogs exhibit bioactivity as RORγt inverse agonists (e.g., D4 in shows 48.1% oral bioavailability in mice). Modifications at the tetrahydroquinoline C4 position or dioxole substituents are explored for enhanced pharmacokinetics.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is capable of undergoing a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Can be performed using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic or electrophilic substitution can be carried out using suitable reagents depending on the desired functional group transformation.
Major Products Formed from These Reactions
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Produces amine derivatives.
Substitution: : Generates a variety of substituted quinoline or benzo-dioxole derivatives, depending on the reactants used.
Scientific Research Applications
In Chemistry
In chemical research, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide serves as a versatile intermediate in the synthesis of more complex molecules. Its reactive sites allow for further modifications, enabling the exploration of new compounds with potentially valuable properties.
In Biology and Medicine
Biologically, this compound has shown promise in various fields. Its structural features make it a candidate for drug discovery, particularly as potential inhibitors of enzymes or receptors involved in disease pathways. Studies have explored its efficacy in targeting specific biological molecules, paving the way for novel therapeutic agents.
In Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects is closely related to its molecular structure. The compound's interaction with molecular targets such as enzymes, receptors, or other proteins can alter their activity, potentially leading to therapeutic effects. These interactions may involve hydrogen bonding, van der Waals forces, or covalent bond formation, depending on the target and the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tetrahydroquinoline-Based Analogs
and describe tetrahydroquinoline derivatives with varied substituents. Key structural and functional differences include:
Key Observations :
- Compounds like 70 and 31 prioritize amine-based substituents for salt formation and solubility, whereas the phenylsulfonyl group may prioritize stability or selectivity .
Benzo[d][1,3]dioxole-5-carboxamide Derivatives
The benzo[d][1,3]dioxole moiety is shared with flavor compounds and pharmaceuticals:
Key Observations :
- The target compound’s benzo[d][1,3]dioxole-5-carboxamide group is structurally analogous to flavor compounds but differs in biological intent. Flavor analogs prioritize metabolic safety , while pharmaceutical derivatives (e.g., 57 ) focus on physicochemical stability and enzyme interaction .
- Substituents on the carboxamide’s aryl group (e.g., chloro, nitro in 57) significantly alter melting points and solubility, suggesting the phenylsulfonyl-tetrahydroquinoline group in the target compound may similarly influence its properties.
Pharmacological and Industrial Relevance
Biological Activity
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of derivatives known for their diverse pharmacological effects. In this article, we will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Tetrahydroquinoline moiety : Known for its role in various biological activities.
- Phenylsulfonyl group : Enhances interaction with biological targets.
- Benzo[d][1,3]dioxole core : Contributes to the compound's stability and solubility.
The molecular formula is with a molecular weight of approximately 346.40 g/mol.
Research indicates that this compound may exert its biological effects through:
- RORγt Inhibition : The compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in regulating Th17 cells implicated in autoimmune diseases .
- Anti-inflammatory Effects : By modulating immune responses, it may reduce inflammation associated with conditions like psoriasis and rheumatoid arthritis.
Pharmacological Effects
The compound has shown promise in various studies for its potential therapeutic applications:
- Autoimmune Diseases : As an RORγt inverse agonist, it has demonstrated efficacy in mouse models of autoimmune disorders such as psoriasis and rheumatoid arthritis. The derivative labeled as D4 exhibited superior bioavailability and therapeutic effects compared to existing treatments like GSK2981278 .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells. Further investigation is required to confirm these effects specifically for this compound.
Case Studies
Several studies highlight the biological activity of related compounds:
- A study focusing on 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives revealed that modifications to the phenylsulfonyl group significantly impacted bioavailability and therapeutic outcomes in animal models .
- Another investigation into the structural analogs of this compound indicated varying degrees of anti-inflammatory activity based on specific substitutions within the molecular structure.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Contains methoxy group instead of chloro | Potentially different solubility and bioactivity |
| 3-Chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Chloro group addition | Enhanced metabolic stability |
| N-(2-Chloro-6-methylphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Different substitution pattern on the phenyl ring | Variability in biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be standardized?
- Methodology :
- Begin with a tetrahydroquinoline core (e.g., 1,2,3,4-tetrahydroquinolin-6-amine) and introduce the phenylsulfonyl group via sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Couple the benzo[d][1,3]dioxole-5-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Optimize reaction temperatures (typically 0–25°C for sulfonylation; 50–80°C for amidation) and solvent systems (e.g., dichloromethane for sulfonylation, DMF for amidation) .
- Monitor purity via HPLC and characterize intermediates using /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers validate the structural integrity of this compound, particularly stereochemistry and functional group orientation?
- Methodology :
- Use X-ray crystallography to resolve ambiguities in the tetrahydroquinoline ring conformation and sulfonamide linkage .
- Perform 2D NMR (e.g., COSY, NOESY) to confirm spatial relationships between protons, especially in the benzo[d][1,3]dioxole and tetrahydroquinoline moieties .
- Compare experimental IR spectra with computational predictions (DFT) to verify carbonyl (C=O) and sulfonamide (S=O) vibrational modes .
Q. What in vitro assays are recommended for initial biological screening (e.g., enzyme inhibition, cytotoxicity)?
- Methodology :
- Test enzyme inhibition (e.g., nitric oxide synthase, kinases) using fluorometric or colorimetric substrate assays. For example, measure IC values against human neuronal nitric oxide synthase (nNOS) based on protocols for related tetrahydroquinoline inhibitors .
- Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments and statistical analysis (p < 0.05) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Synthesize analogs with modifications to:
- The phenylsulfonyl group (e.g., substituents like -Cl, -CH) to assess steric/electronic effects on binding .
- The benzo[d][1,3]dioxole ring (e.g., replacing dioxole with furan or pyridine) to probe π-π stacking interactions .
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target proteins (e.g., nNOS, COX-2) .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (K, k, k) .
Q. What strategies resolve contradictions in biological data (e.g., conflicting IC values across studies)?
- Methodology :
- Standardize assay conditions (e.g., buffer pH, incubation time) and verify compound purity (>95% by HPLC) to minimize variability .
- Replicate experiments across independent labs using blinded samples.
- Perform meta-analysis of published data to identify trends (e.g., correlations between logP and activity) .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodology :
- Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS to quantify parent compound degradation over time .
- Determine logD (octanol-water partition coefficient) via shake-flask methods to predict blood-brain barrier penetration .
- Conduct in vivo PK studies in rodents (IV/oral dosing) to measure AUC, C, and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
